molecular formula C6H12F2O B6158451 2,2-difluoro-4-methylpentan-1-ol CAS No. 1781520-78-2

2,2-difluoro-4-methylpentan-1-ol

Cat. No.: B6158451
CAS No.: 1781520-78-2
M. Wt: 138.2
InChI Key:
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Description

2,2-Difluoro-4-methylpentan-1-ol is an organic compound with the molecular formula C6H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone

Preparation Methods

The synthesis of 2,2-difluoro-4-methylpentan-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of 4-methylpentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .

Industrial production methods for this compound may involve similar fluorination techniques but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The choice of fluorinating agents and reaction conditions can be optimized to achieve the desired purity and yield.

Chemical Reactions Analysis

2,2-Difluoro-4-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.

    Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts such as sulfuric acid (H2SO4) or pyridine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield 2,2-difluoro-4-methylpentanal, while reduction with LiAlH4 would produce 2,2-difluoro-4-methylpentane .

Scientific Research Applications

2,2-Difluoro-4-methylpentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated alcohols like this compound are investigated for their potential use in drug design, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2,2-difluoro-4-methylpentan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

2,2-Difluoro-4-methylpentan-1-ol can be compared with other fluorinated alcohols, such as:

    2,2-Difluoroethanol: A simpler fluorinated alcohol with two fluorine atoms and a hydroxyl group attached to an ethane backbone.

    2,2,3,3-Tetrafluoropropanol: A fluorinated alcohol with four fluorine atoms and a hydroxyl group attached to a propane backbone.

    2,2-Difluoro-3-methylbutan-1-ol: A similar compound with a different alkyl chain structure.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its fluorinated nature enhances its stability and reactivity, making it valuable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-4-methylpentan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by further reactions to yield the final product.", "Starting Materials": [ "2,2-difluoropentane", "4-methyl-2-pentanone", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,2-difluoropentane is reacted with sodium borohydride in methanol to yield 2,2-difluoropentan-1-ol.", "Step 2: 4-methyl-2-pentanone is reacted with hydrochloric acid to yield 4-methylpentan-2-ol.", "Step 3: 2,2-difluoropentan-1-ol and 4-methylpentan-2-ol are reacted together in the presence of a Lewis acid catalyst, such as boron trifluoride, to yield 2,2-difluoro-4-methylpentan-1-ol." ] }

CAS No.

1781520-78-2

Molecular Formula

C6H12F2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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